molecular formula C12H30Ge2 B1588020 Hexaethyldigermane CAS No. 993-62-4

Hexaethyldigermane

Cat. No.: B1588020
CAS No.: 993-62-4
M. Wt: 319.6 g/mol
InChI Key: IFUCAAMZMJICIP-UHFFFAOYSA-N
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Preparation Methods

Hexaethyldigermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Hexaethyldigermane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form germanium dioxide and other germanium-containing compounds.

    Reduction: Reduction reactions can yield simpler organogermanium compounds.

    Substitution: this compound can participate in substitution reactions where ethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Hexaethyldigermane has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexaethyldigermane involves its interaction with molecular targets and pathways within cells. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability. These actions can lead to changes in cellular functions and morphology .

Comparison with Similar Compounds

Hexaethyldigermane can be compared with other organogermanium compounds such as:

Properties

InChI

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCAAMZMJICIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)CC.CC[Ge](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Ge2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912791
Record name Hexaethyldigermane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-62-4
Record name Digermane, hexaethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaethyldigermane
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Record name Hexaethyldigermane
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Record name Hexaethyldigermane
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Record name Hexaethyldigermanium(IV)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Hexaethyldigermane react with allylic halides in the presence of a palladium catalyst?

A1: this compound reacts with allylic halides in the presence of a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) at elevated temperatures (120°C - 170°C). This reaction produces allylgermanes in moderate to excellent yields (42-95%). [] The reaction is regioselective, favoring the formation of one specific structural isomer over others.

Q2: What is the proposed mechanism for this palladium-catalyzed reaction?

A2: Research suggests that the reaction proceeds primarily through an SN2-type mechanism rather than an SN2′-type mechanism. [] This means the reaction likely involves a direct attack by the germanium species on the carbon atom bearing the halogen, leading to the displacement of the halide and formation of the new carbon-germanium bond. Further mechanistic studies could provide more detailed insights.

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